molecular formula C29H20Cl4N2O3 B2416406 (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one CAS No. 400077-67-0

(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one

Cat. No.: B2416406
CAS No.: 400077-67-0
M. Wt: 586.29
InChI Key: LDCVXRWCOVTFQY-KQQUZDAGSA-N
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Description

(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one is a sophisticated chemical reagent designed for advanced dermatological and cell signaling research. This compound is of significant interest in the study of skin biology and the development of novel therapeutic approaches for various skin conditions. Its primary research value lies in its potential to modulate key cellular signaling pathways, including those mediated by TGF-β, Bone Morphogenetic Proteins (BMPs), and integrins, which are central to processes like re-epithelialization, scar formation, and pigmentation . Researchers can utilize this compound to investigate the molecular mechanisms underlying skin aging, acne vulgaris, and wrinkle formation . Its application extends to studying the regulation of epidermal cell differentiation and the induction of specific growth factors and cytokines that are crucial for maintaining skin homeostasis . The compound's structure, featuring dichlorobenzoyl and methylpyrrole groups, suggests its potential role in probing signal transduction mechanisms related to nerve growth factor and matrix metalloproteinases, which are vital for understanding extracellular matrix remodeling . Furthermore, it serves as a valuable tool for exploring the disruption and re-establishment of skin barrier function and stratum corneum integrity . This reagent is strictly for research use in laboratory settings and is a critical asset for scientists aiming to elucidate complex dermatological pathways and develop targeted interventions for skin disorders.

Properties

IUPAC Name

(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20Cl4N2O3/c1-34-15-17(28(37)24-9-3-19(30)13-26(24)32)11-21(34)5-7-23(36)8-6-22-12-18(16-35(22)2)29(38)25-10-4-20(31)14-27(25)33/h3-16H,1-2H3/b7-5+,8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCVXRWCOVTFQY-KQQUZDAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=CC(=O)C=CC2=CC(=CN2C)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)/C=C/C(=O)/C=C/C3=CC(=CN3C)C(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20Cl4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22_{22}H18_{18}Cl2_{2}N2_{2}O
  • CAS Number : Not explicitly listed in the available sources.

The structure features a penta-dienone backbone with dichlorobenzoyl and pyrrole substituents, contributing to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Caspase activation
HeLa (cervical)20Mitochondrial dysfunction
A549 (lung)25ROS generation and DNA damage

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Studies have reported effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLWeak
Candida albicans16 µg/mLStrong

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Reactive Oxygen Species (ROS) : The compound induces ROS production, leading to oxidative stress in cells.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.

Study 1: In Vivo Efficacy in Tumor Models

A recent study investigated the in vivo efficacy of the compound using xenograft models of breast cancer. Administered at a dose of 10 mg/kg body weight, the compound significantly reduced tumor growth compared to control groups.

Study 2: Synergistic Effects with Other Agents

Another study explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity and reduced drug resistance in resistant cancer cell lines.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
Acylation2,4-Dichlorobenzoyl chloride, AlCl₃, DCM, 0°C65–70%
CondensationKnoevenagel conditions (EtOH, piperidine, reflux)50–55%

Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Q. Primary Methods :

  • X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and molecular packing. For example, monoclinic C2 space group with cell parameters a = 19.937 Å, b = 5.8637 Å, c = 14.9207 Å, β = 121.001° .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 7.2–8.1 ppm for dichlorobenzoyl protons; δ 3.5 ppm for N-methyl groups).
  • Elemental Analysis (CHNS) : Validates molecular formula (C₂₉H₂₀Cl₄N₂O₃) with <0.3% deviation .
  • HPLC-PDA : Assesses purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Basic: How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : Decomposes above 200°C (DSC/TGA data). Store at 2–8°C in amber vials to prevent photodegradation.
  • Solvent Compatibility : Stable in DMSO and DMF for >72 hours; avoid strong acids/bases to prevent hydrolysis of the dichlorobenzoyl groups .
  • Light Sensitivity : UV-Vis spectra (λmax ≈ 320 nm) indicate susceptibility to UV-induced isomerization; use inert atmospheres for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the role of substituents in biological activity?

Q. Methodological Approach :

  • Analog Synthesis : Replace dichlorobenzoyl with nitro () or methyl groups () to assess electronic effects.
  • Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituent effects with activity.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to map electrostatic potentials and HOMO-LUMO gaps, revealing electron-withdrawing effects of Cl groups .

Q. Table 2: Substituent Impact on LogP

SubstituentLogP (Calculated)Bioactivity Trend
2,4-Dichloro4.8High membrane permeability
4-Nitro3.2Reduced solubility
4-Methyl2.9Increased metabolic stability

Advanced: What computational strategies are suitable for modeling the compound’s electronic properties and interaction with biological targets?

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes. The dichlorobenzoyl groups show strong π-π stacking with aromatic residues.
  • MD Simulations : GROMACS-based simulations (100 ns) reveal stable ligand-receptor complexes, with RMSD <2.0 Å .
  • QSAR Models : Employ MOE or Schrödinger to correlate Cl substituent positions with IC₅₀ values in cytotoxicity assays .

Advanced: How can researchers resolve contradictions in reported data on analogous compounds’ reactivity or biological activity?

Q. Case Study :

  • Contradiction : A nitro-substituted analog () showed higher reactivity in Michael additions than the methyl-substituted analog (), conflicting with expected electronic effects.
  • Resolution :
    • Control Experiments : Replicate reactions under inert atmospheres to rule out oxidative side reactions.
    • Kinetic Analysis : Use stopped-flow UV-Vis to measure reaction rates, confirming nitro groups enhance electrophilicity.
    • Theoretical Validation : DFT calculations identify resonance stabilization of nitro-substituted transition states .

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